An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathway for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. The core of this synthesis lies in the palladium-catalyzed Miyaura borylation reaction.
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a bifunctional molecule containing both an aldehyde group and a boronic ester. This unique combination makes it a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. Its stability and ease of handling compared to the corresponding boronic acid make it a preferred intermediate in multi-step syntheses.
Core Synthesis Pathway: Miyaura Borylation
The most common and efficient method for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is the Miyaura borylation of 3-bromobenzaldehyde.[1][2][3] This reaction involves the cross-coupling of an aryl halide (3-bromobenzaldehyde) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2][3]
The general transformation is as follows:
Reaction Mechanism
The catalytic cycle of the Miyaura borylation is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzaldehyde) to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) species reacts with the diboron reagent, where a boronate group replaces the halide on the palladium center. The base is crucial in this step to activate the diboron reagent.
-
Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
While various conditions have been reported for the Miyaura borylation, the following protocol is a representative procedure for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |
Reaction Procedure
-
To a dry reaction flask, add 3-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium acetate (3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous 1,4-dioxane is added as the solvent.
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove solid residues.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified.
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel.[5] A common eluent system is a mixture of ethyl acetate and hexanes. The fractions containing the desired product are collected and the solvent is evaporated to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a solid.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| 3-Bromobenzaldehyde | 1.0 eq | [4] |
| Bis(pinacolato)diboron | 1.1 - 1.5 eq | [4] |
| Pd(dppf)Cl₂ | 0.02 - 0.05 eq | [4] |
| Potassium Acetate | 3.0 eq | [4] |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane or DMSO | [4][5] |
| Temperature | 80 - 110 °C | [4] |
| Reaction Time | 12 - 24 hours | [4] |
| Product Characteristics | ||
| Typical Yield | 60 - 92% | [4][6] |
| Appearance | White to off-white solid | |
| Melting Point | 51-55 °C |
Spectroscopic Data
The structure of the synthesized 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.04 (s, 1H, CHO), 8.25 (s, 1H, Ar-H), 8.03 (d, J = 7.6 Hz, 1H, Ar-H), 7.89 (d, J = 7.6 Hz, 1H, Ar-H), 7.53 (t, J = 7.6 Hz, 1H, Ar-H), 1.36 (s, 12H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 192.5, 137.9, 136.9, 134.8, 128.9, 128.6, 84.3, 25.0 |
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the Miyaura borylation pathway for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Caption: Miyaura borylation of 3-bromobenzaldehyde.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Experimental workflow for the synthesis.
Conclusion
The Miyaura borylation of 3-bromobenzaldehyde provides a reliable and efficient route to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The reaction demonstrates good functional group tolerance and typically proceeds in good to excellent yields. This technical guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and visualizations to aid researchers and professionals in the successful application of this important synthetic transformation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
